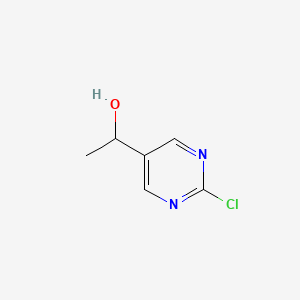

1-(2-Chloropyrimidin-5-yl)ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chloropyrimidin-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4(10)5-2-8-6(7)9-3-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCGRSGPIGTELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(N=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chloropyrimidin-5-yl)ethan-1-ol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloropyrimidin-5-yl)ethan-1-ol is a key heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, comprising a reactive chloropyrimidine core and a chiral ethanol substituent, make it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutics. While detailed experimental data for this specific molecule is not extensively published, this guide consolidates available information and provides insights based on the well-established chemistry of related pyrimidine derivatives.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine motif is well-recognized by biological systems. This inherent biocompatibility, combined with the ring's capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an attractive framework for the design of new drugs.[3]

The introduction of a chlorine atom at the 2-position of the pyrimidine ring, as seen in this compound, provides a reactive handle for further functionalization. This, combined with the chiral secondary alcohol, offers multiple points for stereoselective modification, allowing for the exploration of a diverse chemical space in the pursuit of potent and selective therapeutic agents.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O | [4] |

| Molecular Weight | 158.58 g/mol | [4] |

| CAS Number | 1279822-48-8 (racemate) | [5] |

| 2198170-28-2 ((R)-enantiomer) | ||

| 1802151-33-2 ((S)-enantiomer) | ||

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| XLogP3 | 0.7 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

Note: Most properties are computed and should be considered as estimates. Experimental verification is recommended.

Synthesis and Purification

A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in readily accessible literature. However, based on established organic chemistry principles, two primary synthetic routes are plausible:

-

Reduction of a Ketone Precursor: The reduction of 2-chloro-5-acetylpyrimidine would yield the target alcohol.

-

Grignard Addition to an Aldehyde Precursor: The addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 2-chloropyrimidine-5-carbaldehyde would also produce the desired product.

Proposed Synthetic Workflow: Ketone Reduction

This protocol is a generalized procedure based on standard ketone reduction methods and should be optimized for specific laboratory conditions.

Figure 1: Proposed workflow for the synthesis of this compound via ketone reduction.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-acetylpyrimidine (1.0 eq) in anhydrous methanol or ethanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the 2-chloropyrimidine ring and the nucleophilicity of the hydroxyl group.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogens activates the C2 position for attack by a variety of nucleophiles, including amines, thiols, and alkoxides. This reaction is a cornerstone for the elaboration of the pyrimidine core in drug discovery programs.[6]

Figure 2: General scheme for the SNAr reaction of this compound.

The SNAr reaction is a powerful tool for building molecular complexity. For example, reaction with a primary or secondary amine would yield the corresponding 2-aminopyrimidine derivative, a common motif in kinase inhibitors.

Reactions of the Hydroxyl Group

The secondary alcohol functionality can undergo a range of standard transformations, including:

-

Oxidation: Oxidation to the corresponding ketone, 2-chloro-5-acetylpyrimidine.

-

Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides to form esters or ethers.

-

Mitsunobu Reaction: Inversion of the stereocenter, if a chiral starting material is used.

Analytical Characterization

The structural elucidation and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the pyrimidine ring. - A quartet for the methine proton (CH-OH). - A doublet for the methyl group. - A broad singlet for the hydroxyl proton (exchangeable with D₂O). |

| ¹³C NMR | - Resonances for the carbon atoms of the pyrimidine ring. - A resonance for the methine carbon. - A resonance for the methyl carbon. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight (158.58 g/mol ), showing the characteristic isotopic pattern for a chlorine-containing compound. |

| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - C-H stretching and aromatic C=C and C=N stretching bands. |

| High-Performance Liquid Chromatography (HPLC) | - A single major peak for the pure compound, with retention time dependent on the column and mobile phase used. Purity can be determined by peak area integration. |

Applications in Drug Discovery

The primary application of this compound is as a versatile intermediate in the synthesis of biologically active molecules. The pyrimidine scaffold is a common feature in a wide array of approved drugs and clinical candidates.[7]

Case Study: GPR119 Agonists

Safety and Handling

Based on available safety data sheets for this compound and related compounds, the following precautions should be observed:

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly-closed container in a cool, dry place.

-

Conclusion

This compound is a valuable building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its bifunctional nature, with a reactive chloropyrimidine ring and a modifiable ethanol side chain, provides medicinal chemists with a versatile platform for generating diverse molecular libraries. While a comprehensive experimental dataset for this specific molecule is not widely published, this guide provides a solid foundation for its synthesis, handling, and application based on the well-established principles of pyrimidine chemistry. Further research to fully characterize this compound and explore its utility in drug discovery is warranted.

References

- A Comparative Guide to Pyrimidine Building Blocks: 2-(Chloromethyl)pyrimidine Hydrochloride versus Alternatives in Drug Discovery. Benchchem. Accessed December 31, 2025.

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC. Published August 1, 2022.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Published online.

- Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research. Published 2014-2015.

- (1S)-1-(2-chloropyrimidin-5-yl)ethanol. PubChem. Accessed December 31, 2025.

- An In-depth Technical Guide to the Physical and Chemical Properties of Pyrimidine Derivatives. Benchchem. Accessed December 31, 2025.

- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Published December 29, 2025.

- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem. Accessed December 31, 2025.

- This compound Safety Data Sheet. AK Scientific, Inc. Accessed December 31, 2025.

- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Accessed December 31, 2025.

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Published September 14, 2018.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Published April 3, 2025.

Sources

- 1. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (1S)-1-(2-chloropyrimidin-5-yl)ethanol | C6H7ClN2O | CID 118263113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1279822-48-8|1-(2-Chloropyrimidin-5-yl)ethanol|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. 1046816-75-4|(2-Chloropyrimidin-5-yl)methanol|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 1-(2-Chloropyrimidin-5-yl)ethan-1-ol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapeutics. Its prevalence in biologically active molecules, ranging from kinase inhibitors to various receptor modulators, underscores the importance of functionalized pyrimidine intermediates. Among these, 1-(2-Chloropyrimidin-5-yl)ethan-1-ol has emerged as a valuable and versatile building block. The strategic placement of a reactive chlorine atom, a chiral hydroxyl group, and a modifiable pyrimidine core makes this compound a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical structure, nomenclature, properties, synthesis, and applications of this compound, offering insights for its effective utilization in drug discovery and development programs.

Chemical Structure and Nomenclature

The structural identity of a molecule is fundamental to its reactivity and application. This compound possesses a unique combination of functional groups that contribute to its utility in chemical synthesis.

IUPAC Name and Stereochemistry

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The molecule contains a stereocenter at the carbon atom bearing the hydroxyl group, giving rise to two enantiomers:

-

(S)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol

-

(R)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol

The racemic mixture is denoted as (±)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol. The stereochemistry of this chiral alcohol is often critical in the synthesis of stereospecific drug candidates, where only one enantiomer exhibits the desired pharmacological activity.

Structural Breakdown

The molecule can be deconstructed into three key components:

-

2-Chloropyrimidine Ring: This heterocyclic core is an essential pharmacophore in many approved drugs. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for introducing a wide range of functional groups.

-

Ethanol Side Chain: The one-carbon extension from the pyrimidine ring, bearing a hydroxyl group.

-

Chiral Center: The secondary alcohol creates a chiral center, allowing for the synthesis of enantiomerically pure downstream compounds.

Below is a 2D representation of the chemical structure:

Caption: 2D Chemical Structure of this compound

Physicochemical Properties

Understanding the physical and chemical properties of a synthetic intermediate is crucial for reaction optimization, purification, and handling. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O | [1] |

| Molecular Weight | 158.59 g/mol | [1] |

| CAS Number (Racemate) | 1279822-48-8 | |

| CAS Number ((R)-enantiomer) | 2198170-28-2 | [2] |

| CAS Number ((S)-enantiomer) | 1802151-33-2 | |

| Appearance | Solid | |

| Storage Temperature | 2-8°C or -20°C | |

| Purity | Typically ≥95% or ≥97% | |

| Computed XLogP3 | 0.7 | [1] |

| Computed Hydrogen Bond Donor Count | 1 | [1] |

| Computed Hydrogen Bond Acceptor Count | 3 | [1] |

Note: Experimental physical properties such as melting and boiling points are not widely reported in publicly available literature and should be determined empirically.

Synthesis and Methodologies

The synthesis of this compound is not extensively detailed in peer-reviewed journals, suggesting its primary disclosure may be within patent literature or held as proprietary knowledge by chemical suppliers. However, based on established organic chemistry principles, a highly plausible and efficient synthetic route involves the reduction of the corresponding ketone, 1-(2-chloropyrimidin-5-yl)ethanone.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reduction of 1-(2-Chloropyrimidin-5-yl)ethanone

This protocol is a representative procedure based on standard chemical transformations for the reduction of a ketone to a secondary alcohol.

Materials:

-

1-(2-Chloropyrimidin-5-yl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-chloropyrimidin-5-yl)ethanone (1.0 eq) in methanol or ethanol (approximately 0.1-0.2 M concentration).

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled solution. Causality Insight: The slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive gas evolution (hydrogen).

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the progress of the reaction by TLC until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution or water at 0°C to decompose the excess NaBH₄.

-

Solvent Removal: Remove the bulk of the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and wash the drying agent with a small amount of ethyl acetate.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final product with high purity.

Applications in Drug Development

The utility of this compound in drug development stems from its dual functionality: the reactive 2-chloro position and the chiral secondary alcohol. This allows for sequential or convergent synthetic strategies to build complex molecular architectures.

Role as a Key Intermediate

The 2-chloropyrimidine moiety is a well-established "hinge-binding" motif in many kinase inhibitors. The chlorine atom can be readily displaced by nucleophiles, such as amines, to form a crucial hydrogen bond with the kinase hinge region. The chiral alcohol provides a point for further elaboration of the molecule, influencing potency, selectivity, and pharmacokinetic properties.

While direct public literature linking this compound to specific named drugs is limited, the related precursor, 1-(2-chloropyrimidin-5-yl)ethanone, and other 2-chloropyrimidine derivatives are extensively cited in patents for the synthesis of inhibitors of various kinases, including but not limited to:

-

Janus kinases (JAK)

-

Epidermal growth factor receptor (EGFR) tyrosine kinases

-

Bruton's tyrosine kinase (BTK)

The conversion of the ethanone to the ethan-1-ol introduces a chiral center that is often essential for achieving the desired three-dimensional orientation within the target protein's binding site.

Synthetic Logic in API Synthesis

Caption: Logical flow of API synthesis using the title compound.

This logical flow highlights the strategic value of this compound. The SNAr reaction at the 2-position is typically high-yielding and regioselective. Subsequent modification of the alcohol group allows for the introduction of additional diversity and optimization of the molecule's properties.

Conclusion

This compound is a strategically important intermediate for the synthesis of advanced pharmaceutical candidates. Its chemical structure, featuring a reactive chloropyrimidine core and a chiral alcohol, provides medicinal chemists with a versatile platform for constructing complex molecules with tailored biological activities. A robust understanding of its properties and synthetic accessibility is essential for researchers and drug development professionals seeking to leverage this valuable building block in their quest for novel therapeutics.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 118263113, (1S)-1-(2-chloropyrimidin-5-yl)ethanol. Retrieved from [Link].

-

Capot Chemical Co., Ltd. (2023). Product Page for this compound. Retrieved from [Link].

Sources

A Technical Guide to 1-(2-Chloropyrimidin-5-yl)ethan-1-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Chloropyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Within this versatile class of compounds, chloropyrimidines stand out as exceptionally valuable intermediates. The presence of a chlorine atom provides a reactive handle for nucleophilic substitution and cross-coupling reactions, enabling the facile introduction of diverse functionalities and the construction of complex molecular architectures.[2] This guide focuses on a specific and increasingly important building block: 1-(2-Chloropyrimidin-5-yl)ethan-1-ol, providing an in-depth look at its chemical properties, a robust synthetic protocol, and its strategic application in the development of next-generation therapeutics.

Compound Identification and Physicochemical Properties

CAS Number: 1279822-48-8[4]

Molecular Formula: C₆H₇ClN₂O[5]

Molecular Weight: 158.58 g/mol [6]

This compound exists as a racemic mixture. Its individual enantiomers are also commercially available:

-

(R)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol: CAS Number 2198170-28-2[1]

-

(S)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol: The (S)-enantiomer is also a known chemical entity.[6]

A summary of the key physicochemical properties for the racemic mixture is provided in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| Appearance | White to off-white crystalline powder | [4] |

| Purity | Typically ≥95% | [4] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. | General chemical knowledge |

| Storage | Store long-term in a cool, dry place away from incompatible substances and ignition sources.[7] | [7] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. The following protocol is a representative method based on established pyrimidine chemistry.

Overall Synthetic Scheme

Sources

- 1. 2198170-28-2 | (R)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol - AiFChem [aifchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 1279822-48-8 this compound AKSci 3642EH [aksci.com]

- 5. 1279822-48-8 | this compound - Capot Chemical [capotchem.com]

- 6. (1S)-1-(2-chloropyrimidin-5-yl)ethanol | C6H7ClN2O | CID 118263113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

An In-depth Technical Guide to the Solubility of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol in Common Solvents

Foreword: Understanding the Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. This property, seemingly simple, governs a cascade of critical parameters, including bioavailability, formulation feasibility, and ultimately, therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely advantageous; it is imperative.

This guide provides an in-depth exploration of the solubility of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol, a heterocyclic compound of interest in medicinal chemistry. Rather than presenting a rigid set of data, this document serves as a technical whitepaper, elucidating the theoretical underpinnings of solubility, providing a robust experimental framework for its determination, and offering insights into the interpretation of solubility data. Our approach is grounded in scientific integrity, drawing from established thermodynamic principles and authoritative experimental protocols to empower researchers with the knowledge to confidently assess and leverage the solubility characteristics of this and similar molecules.

The Molecule in Focus: this compound

This compound is a substituted pyrimidine derivative. The pyrimidine ring is a core structure in many biologically active compounds, including several approved drugs. The presence of a chlorine atom, a hydroxyl group, and an ethyl group on the pyrimidine scaffold of this particular molecule suggests a nuanced solubility profile that will be highly dependent on the chosen solvent system.

Chemical Structure:

Key Structural Features Influencing Solubility:

-

Pyrimidine Ring: The two nitrogen atoms in the aromatic ring can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents.

-

2-Chloro Substituent: The electronegative chlorine atom can contribute to the molecule's polarity but may also increase its lipophilicity.

-

Ethan-1-ol Substituent: The hydroxyl (-OH) group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This significantly increases the potential for interaction with polar, protic solvents. The ethyl group, being nonpolar, will contribute to the molecule's hydrophobic character.

Based on these features, we can anticipate a degree of solubility in polar solvents, with the interplay between the polar functional groups and the nonpolar hydrocarbon portions dictating the extent of this solubility.

The Thermodynamic Foundation of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy change is a function of both enthalpy (ΔH) and entropy (ΔS) changes, as described by the well-known equation:

ΔG = ΔH - TΔS

Where:

-

ΔH represents the enthalpy of solution, which is the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS is the entropy of solution, which is the change in randomness or disorder of the system upon dissolution.

The principle of "like dissolves like" is a direct consequence of these thermodynamic considerations. Polar solutes tend to dissolve in polar solvents because the energy required to break the interactions within the solute and solvent is compensated by the favorable energy released upon the formation of strong solute-solvent interactions (e.g., hydrogen bonds, dipole-dipole interactions).[1][2]

Predicting Solubility: The Role of Solvent Polarity

The polarity of a solvent is a critical factor in its ability to dissolve a given solute. Solvents can be broadly classified as polar protic, polar aprotic, and nonpolar.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as both hydrogen bond donors and acceptors. Given the hydroxyl group on this compound, we can predict favorable interactions and thus, a higher likelihood of solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents have a dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors but not donors. The pyrimidine nitrogens and the hydroxyl oxygen of our target molecule can accept hydrogen bonds, suggesting some degree of solubility in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are unable to form strong interactions with polar molecules. The solubility of this compound is expected to be low in these solvents.

The interplay of these factors is visually represented in the following diagram:

Sources

Spectroscopic Characterization of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 1-(2-chloropyrimidin-5-yl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific molecule are not widely published, this guide, grounded in established spectroscopic principles and data from analogous structures, serves as a robust reference for its synthesis and characterization.

Introduction

This compound, with the molecular formula C₆H₇ClN₂O and a molecular weight of approximately 158.58 g/mol , is a substituted pyrimidine derivative.[1][2][3][4] Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including anticancer and antimicrobial agents. Accurate structural elucidation through spectroscopic methods is a critical step in the development of such molecules. This guide outlines the expected spectral characteristics to aid in the unequivocal identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.[5] For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing nature of the chloropyrimidine ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4, H-6 (Pyrimidine ring) | ~8.7 | Singlet | - | 2H |

| H-a (Methine) | ~5.0 | Quartet | ~6.5 | 1H |

| H-b (Methyl) | ~1.6 | Doublet | ~6.5 | 3H |

| OH | Variable (typically 2.0-4.0) | Singlet (broad) | - | 1H |

Causality Behind Predictions: The pyrimidine protons (H-4, H-6) are expected to be the most deshielded due to the electronegativity of the nitrogen atoms and the chlorine substituent, appearing far downfield. The methine proton (H-a), being attached to a carbon bearing an oxygen atom and adjacent to the aromatic ring, will also be significantly downfield. Its multiplicity as a quartet is due to coupling with the three protons of the adjacent methyl group. Conversely, the methyl protons (H-b) will appear as a doublet due to coupling with the single methine proton. The hydroxyl proton signal is often broad and its chemical shift is dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (C-Cl) | ~160 |

| C-4, C-6 | ~158 |

| C-5 | ~130 |

| C-a (CH-OH) | ~68 |

| C-b (CH₃) | ~24 |

Causality Behind Predictions: The carbon atom (C-2) bonded to the highly electronegative chlorine atom is expected to be the most deshielded. The other pyrimidine ring carbons (C-4, C-6) will also have high chemical shifts due to the influence of the nitrogen atoms. The carbon attached to the hydroxyl group (C-a) will appear in the typical range for secondary alcohols. The methyl carbon (C-b) will be the most shielded and thus appear at the lowest chemical shift.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

Acquire a standard one-dimensional ¹H spectrum, followed by a ¹³C spectrum. For enhanced ¹³C sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Caption: Workflow for NMR spectral acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Predicted IR Spectral Data

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3500 - 3200 | Strong, broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=N stretch (pyrimidine ring) | 1600 - 1475 | Medium to Strong |

| C=C stretch (pyrimidine ring) | 1580 - 1400 | Medium to Strong |

| C-O stretch (alcohol) | 1260 - 1050 | Strong |

| C-Cl stretch | 800 - 600 | Strong |

Causality Behind Predictions: The broad, strong absorption band in the 3500-3200 cm⁻¹ region is a hallmark of the O-H stretching vibration of the alcohol functional group. The C-H stretches for the aromatic and aliphatic portions of the molecule will appear in their characteristic regions. The pyrimidine ring will give rise to several bands corresponding to C=N and C=C stretching vibrations. A strong band for the C-O stretch of the secondary alcohol is also expected. Finally, the C-Cl stretch will be observed in the fingerprint region.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Caption: Workflow for IR spectral acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrum Data

For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Expected Molecular Ion Peaks:

-

[M]⁺: m/z ≈ 158 (for ³⁵Cl)

-

[M+2]⁺: m/z ≈ 160 (for ³⁷Cl)

Predicted Fragmentation Pattern:

-

Loss of CH₃: A significant fragment at m/z ≈ 143 would correspond to the loss of a methyl radical.

-

Loss of H₂O: Dehydration of the alcohol could lead to a fragment at m/z ≈ 140.

-

Loss of CH₃CHO: Cleavage of the ethanol side chain could result in a pyrimidine fragment.

-

Pyrimidine Ring Fragments: Various fragments corresponding to the cleavage of the chloropyrimidine ring are also possible.

Experimental Protocol for Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer's ion source at a constant flow rate.

-

Optimize the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal.

-

Acquire the mass spectrum in the desired mass range.

Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for this compound. The predictive nature of this analysis, based on fundamental principles and comparative data, offers a valuable resource for scientists engaged in the synthesis and characterization of this and related pyrimidine derivatives. The detailed experimental protocols and workflows further serve as a practical guide for obtaining high-quality spectral data, ensuring the confident structural elucidation of novel compounds in drug discovery and development.

References

A Technical Guide to 1-(2-Chloropyrimidin-5-yl)ethan-1-ol for Advanced Research and Drug Development

Introduction: Strategic Importance in Medicinal Chemistry

1-(2-Chloropyrimidin-5-yl)ethan-1-ol is a heterocyclic organic compound that has garnered significant interest within the drug discovery and development landscape. Its structural motif, featuring a reactive 2-chloropyrimidine ring coupled with a chiral secondary alcohol, positions it as a versatile building block for the synthesis of complex molecular architectures. The pyrimidine core is a well-established pharmacophore present in numerous approved therapeutics, and the chloro-substituent provides a convenient handle for further chemical modifications, such as nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth overview of its commercial availability, key properties, and strategic applications for researchers and drug development professionals.

Physicochemical Properties and Stereoisomers

This compound exists as a racemic mixture and as individual enantiomers, (R)- and (S)-1-(2-chloropyrimidin-5-yl)ethan-1-ol. The stereochemistry at the alcohol center is often critical for achieving desired biological activity and selectivity in drug candidates.

| Property | Racemic Form | (R)-Enantiomer | (S)-Enantiomer |

| CAS Number | 1279822-48-8[1][2][3] | 2198170-28-2[4][5][6] | 1802151-33-2[7][8] |

| Molecular Formula | C6H7ClN2O[1][2][3] | C6H7ClN2O[4][5] | C6H7ClN2O[8][9] |

| Molecular Weight | 158.59 g/mol [1][2][3] | 158.59 g/mol [4][5] | 158.58 g/mol [9] |

| Purity (Typical) | ≥97%[1][3] | Information not available in search results. | Information not available in search results. |

Commercial Availability and Procurement

This compound and its enantiopure forms are commercially available from several chemical suppliers, primarily for research and development purposes. It is crucial to note that these products are not intended for human or veterinary use.[3][5]

Key Suppliers:

-

AK Scientific Inc. (AKSci): Offers both the (R)- and (S)-enantiomers.[5][8]

-

AiFChem: Lists the (R)-enantiomer.[4]

Procurement Considerations:

-

Use Limitation: All listed suppliers explicitly state that these products are for research and development use only.[3][5] They are not for use in foods, cosmetics, drugs, or for any consumer applications.[5]

-

Customer Verification: New customers may undergo a verification process, and shipments to residential addresses are generally not permitted.[5]

-

Storage: The compound should be stored long-term in a cool, dry place.[5][8] Some suppliers may utilize cold-chain transportation.[6][7]

Proposed Synthetic Pathway

While detailed synthetic procedures for this compound are not extensively published in the provided search results, a common and logical approach involves the reduction of the corresponding ketone, 1-(2-chloropyrimidin-5-yl)ethanone. This transformation is a standard method in organic synthesis for producing secondary alcohols.

Caption: Proposed synthesis of this compound.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a key intermediate in the synthesis of novel bioactive molecules. The 2-chloropyrimidine moiety is particularly valuable for its ability to undergo SNAr reactions, allowing for the introduction of various nucleophiles to build molecular diversity.

Key Application Areas:

-

Protein Degrader Building Blocks: The compound is classified within product families of protein degrader building blocks, indicating its use in the development of PROTACs (Proteolysis-Targeting Chimeras) and other targeted protein degradation technologies.[3]

-

Scaffold for Kinase Inhibitors: The pyrimidine ring is a common core structure in many kinase inhibitors. This building block provides a starting point for developing new compounds that target specific kinases involved in diseases like cancer.

-

G-Protein-Coupled Receptor (GPCR) Ligands: Pyrimidine derivatives have been explored as ligands for various GPCRs. For instance, related structures have been investigated in the discovery of GPR119 agonists for the treatment of type 2 diabetes.[10]

The following workflow illustrates the central role of this building block in a typical drug discovery pipeline.

Caption: Role of the building block in a drug discovery workflow.

Conclusion

This compound, available in both racemic and enantiopure forms, is a commercially accessible and highly valuable building block for medicinal chemistry and drug discovery. Its utility is primarily driven by the reactive 2-chloropyrimidine core, which allows for straightforward chemical modification to generate diverse libraries of novel compounds for biological screening. For researchers engaged in the development of targeted therapies, such as protein degraders or kinase inhibitors, this compound represents a strategic starting point for innovative molecular design.

References

- AiFChem. (2025, October 21). 2198170-28-2 | (R)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol.

- AKSci. (n.d.). 2198170-28-2 (R)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol.

- Capot Chemical. (n.d.). Specifications of this compound.

- Capot Chemical. (n.d.). 1279822-48-8 | this compound.

- National Center for Biotechnology Information. (2025, November 16). (1S)-1-(2-chloropyrimidin-5-yl)ethanol. PubChem Compound Summary for CID 118263113.

- BLDpharm. (n.d.). 2198170-28-2|(R)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol.

- HDH Synthesis. (n.d.). This compound, min 97%, 1 gram.

- BLDpharm. (n.d.). (2-Chloropyrimidin-5-yl)methanol.

- BLDpharm. (n.d.). 1802151-33-2|(S)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol.

- AKSci. (n.d.). 1802151-33-2 (S)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol.

- Chimielewski, M., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-7508.

Sources

- 1. capotchem.com [capotchem.com]

- 2. 1279822-48-8 | this compound - Capot Chemical [capotchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2198170-28-2 | (R)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol - AiFChem [aifchem.com]

- 5. 2198170-28-2 (R)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol AKSci 9158FB [aksci.com]

- 6. 2198170-28-2|(R)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol|BLD Pharm [bldpharm.com]

- 7. 1802151-33-2|(S)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol|BLD Pharm [bldpharm.com]

- 8. 1802151-33-2 (S)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol AKSci 9162FB [aksci.com]

- 9. (1S)-1-(2-chloropyrimidin-5-yl)ethanol | C6H7ClN2O | CID 118263113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Chloropyrimidine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Chemical Versatility and Therapeutic Potential of Chloropyrimidines

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1][2] The introduction of a chlorine atom to this privileged scaffold dramatically enhances its chemical reactivity and biological promiscuity, giving rise to the class of chloropyrimidine derivatives. These compounds have garnered significant attention in drug discovery due to their capacity to serve as versatile intermediates in the synthesis of complex molecules and as pharmacologically active agents in their own right.[3][4] The electrophilic nature of the carbon atom attached to the chlorine facilitates nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups and the construction of extensive compound libraries for biological screening.[5] This guide provides an in-depth exploration of the known biological activities of chloropyrimidine derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties, underpinned by mechanistic insights and detailed experimental protocols for their evaluation.

Anticancer Activity: Targeting the Engines of Malignancy

Chloropyrimidine derivatives have emerged as a rich source of anticancer agents, exhibiting a variety of mechanisms to thwart tumor growth and survival.[2][6] A predominant mechanism of action is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer.[7][8]

Kinase Inhibition: A Primary Mechanism of Anticancer Action

The pyrimidine scaffold is a well-established "hinge-binder," capable of forming hydrogen bonds with the backbone of the ATP-binding pocket of many kinases, thereby competing with the endogenous ATP and inhibiting enzyme activity.[8] The chloro substituent can further enhance binding affinity and, in some cases, enable covalent bond formation with nearby cysteine residues, leading to irreversible inhibition.[5]

A notable example is the covalent inhibition of Mitogen- and Stress-activated kinase 1 (MSK1), where a 2,5-dichloropyrimidine moiety engages in a nucleophilic aromatic substitution (SNAr) reaction with a cysteine residue (Cys440) in the C-terminal kinase domain.[5] This covalent interaction leads to a long residence time and sustained inhibition of the kinase.[5] Similarly, 2-chloro-5-nitropyrimidine derivatives have been identified as covalent inhibitors of the peptidyl-prolyl isomerase Pin1, targeting Cys113 and offering a novel approach to cancer therapy.

Beyond covalent inhibition, chloropyrimidine derivatives have been developed as potent inhibitors of a range of other kinases implicated in cancer, including:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. 2-amino-4-aryl-5-chloropyrimidines have shown potent inhibition of VEGFR-2.[9][10]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently mutated or overexpressed in various cancers, including non-small-cell lung cancer.[11][12] Pyrimidine-based inhibitors are a cornerstone of EGFR-targeted therapy.[11][12]

-

Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, survival, and migration. Pyrazolopyrimidines derived from a chloropyrimidine precursor have demonstrated potent and selective inhibition of Src.[8]

-

Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, often dysregulated in cancer. 2-amino-4-aryl-5-chloropyrimidines have also been found to inhibit CDK1.[9]

The structure-activity relationship (SAR) of these kinase inhibitors is highly dependent on the substitution pattern around the chloropyrimidine core. The nature and position of substituents can significantly influence potency, selectivity, and pharmacokinetic properties.[4][7]

Table 1: Anticancer Activity of Selected Chloropyrimidine Derivatives

| Compound Class | Target(s) | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference(s) |

| 2,5-Dichloropyrimidines | MSK1 (covalent) | - (Biochemical assay) | pIC50 < 4 (>100 µM) in initial screen | [5] |

| 2-Chloro-5-nitropyrimidines | Pin1 (covalent) | - (Biochemical assay) | IC50 = 3.15 µM - 11.55 µM | |

| 2-Amino-4-aryl-5-chloropyrimidines | VEGFR-2, CDK1 | Various | Potent inhibition reported | [9] |

| Thienopyrimidine Derivatives | PI3Kα | HepG-2, A549, PC-3, MCF-7 | IC50 = 9.80 - 14.69 µM | [13] |

| 2,4-Diaminopyrimidine Derivatives | Not specified | A549, HCT-116, PC-3, MCF-7 | IC50 = 1.98 - 5.52 µM | [14] |

Experimental Protocol: Evaluating Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chloropyrimidine derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubation: Incubate the plate for 2-4 hours at 37°C in the dark.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram 1: MTT Assay Workflow

Caption: Workflow of the MTT assay for assessing cell viability.

Experimental Protocol: Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a high-throughput, luminescence-based assay to screen for kinase inhibitors.

Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition of the kinase.

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of the chloropyrimidine derivatives in an appropriate solvent (e.g., DMSO) and dispense into a 384-well assay plate.

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase of interest (e.g., VEGFR-2, Src), a suitable substrate (e.g., a specific peptide), and assay buffer.

-

Reaction Initiation: Add the kinase reaction mixture to the wells containing the test compounds. Include controls for 100% kinase activity (vehicle only) and 0% activity (no enzyme).

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Detection: Add an ATP detection reagent (e.g., a luciferase/luciferin-based system) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Diagram 2: Kinase Inhibition Assay Workflow

Caption: Workflow of a luminescence-based kinase inhibition assay.

Antimicrobial Activity: A Broad Spectrum of Action

Chloropyrimidine derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[15][16] Their mechanism of action is often multifaceted, and the presence of the chloro group and other substituents plays a crucial role in their antimicrobial efficacy.

Antibacterial and Antifungal Properties

Substituted chloropyrimidines have shown potent in vitro activity against various bacterial and fungal strains. For instance, certain derivatives with aryl, heteroaryl, and alkylthio substituents at the C2 and C6 positions of the pyrimidine ring have exhibited potent antimycobacterial activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.75 µg/mL against Mycobacterium tuberculosis.[15][16] Some of these compounds also display activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and fungi such as Aspergillus fumigatus and Trichophyton mentagrophytes.[15]

The antimicrobial mechanism of action for many chloropyrimidine derivatives is still under investigation, but it is believed to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[17] For example, a thiophenyl-substituted pyrimidine derivative has been shown to inhibit FtsZ polymerization and GTPase activity, leading to the disruption of bacterial cell division.[17]

Table 2: Antimicrobial Activity of Selected Chloropyrimidine Derivatives

| Compound Class | Target Organism(s) | Reported Activity (MIC) | Reference(s) |

| 2,6-Disubstituted Chloropyrimidines | Mycobacterium tuberculosis | 0.75 µg/mL | [15][16] |

| Escherichia coli | 12.5 µg/mL | [15] | |

| Pseudomonas aeruginosa | 12.5 µg/mL | [15] | |

| Aspergillus fumigatus | Potent activity reported | [15] | |

| Trichophyton mentagrophytes | Potent activity reported | [15] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the chloropyrimidine derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which there is no visible growth.

Antiviral Activity: A Promising Frontier

The exploration of chloropyrimidine derivatives as antiviral agents is an expanding area of research.[18][19] The pyrimidine scaffold is a common feature in many approved antiviral drugs, and the addition of a chloro group can enhance their activity and spectrum.[18]

While the specific antiviral mechanisms of many chloropyrimidine derivatives are still being elucidated, they are known to target various stages of the viral life cycle.[18][19] For instance, some pyrimidine derivatives have shown activity against influenza virus by inhibiting viral plaque formation.[19] The antiviral efficacy is often dependent on the substituents on the pyrimidine ring, with certain groups at the 5- and 6-positions enhancing potency.[19]

Research has also explored pyrimidine derivatives as inhibitors of viral enzymes, such as reverse transcriptase in HIV and RNA polymerase in hepatitis C virus (HCV).[18][20] The development of chloropyrimidine-based compounds for these and other viral targets, including herpes viruses and respiratory syncytial virus (RSV), represents a promising avenue for future antiviral drug discovery.[18]

Conclusion and Future Perspectives

Chloropyrimidine derivatives represent a versatile and highly valuable class of compounds in drug discovery. Their inherent chemical reactivity, coupled with the privileged nature of the pyrimidine scaffold, provides a powerful platform for the development of novel therapeutics. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and antiviral agents underscores their significant potential to address a wide range of human diseases.

Future research in this area should continue to focus on:

-

Elucidating Mechanisms of Action: A deeper understanding of the molecular targets and mechanisms by which chloropyrimidine derivatives exert their biological effects will enable more rational drug design.

-

Optimizing Structure-Activity Relationships: Systematic exploration of the chemical space around the chloropyrimidine core will be crucial for improving potency, selectivity, and pharmacokinetic profiles.

-

Exploring Novel Therapeutic Areas: The biological promiscuity of this compound class suggests that their therapeutic potential may extend beyond the currently explored areas.

The continued investigation of chloropyrimidine derivatives holds great promise for the discovery of next-generation medicines to combat some of the most pressing global health challenges.

References

- Agrawal, N., et al. (2008). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 18(16), 4678-4681.

- Agrawal, N., et al. (2008). Chloropyrimidines as a New Class of Antimicrobial Agents. Request PDF.

- (2010). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed.

- Al-Omair, M. A. (2010). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Molecules, 15(11), 8338-8375.

- Bhat, K. I., & Kumar, A. (2012).

- Campbell, D. G., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1145-1152.

- (2024).

- El-Emam, A. A., & Al-Obaid, A. M. (2022). Antiviral activity of pyrimidine containing compounds: Patent review. Mini-Reviews in Medicinal Chemistry, 23(1), 1-1.

- Gao, C., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(38), 17748-17761.

- Ghorab, M. M., et al. (2010). Design, synthesis and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors. European Journal of Medicinal Chemistry, 45(3), 1158-1166.

- Gonzalez-Gomez, M., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4789-4805.

- Kumar, R., et al. (2013). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of the Serbian Chemical Society, 78(11), 1649-1661.

- Kumar, S., & Verma, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies.

- Li, D., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621.

- (2017). Pyrimidine and its biological activity: a review.

- Ma, L., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(19), 3422.

- Mangalagiu, I., et al. (1998). [Antimicrobial activity of some derivatives of pyrimidine]. Annales Pharmaceutiques Francaises, 56(4), 181-183.

- Nain, S., & Anjali. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies.

- Park, H. W., et al. (2018).

- Rastogi, S. K., et al. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 14(9), 1735-1748.

- Sharma, V., et al. (2014). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 5(11), 4649-4663.

- Sirim, S. M., et al. (2025). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Request PDF.

- Tassone, G., et al. (2022). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 27(19), 6614.

- Toti, K. S., et al. (2024). Synthesis of pyrimidine derivatives as anti-HSV agents.

- (2018). Antiviral Agents.

- Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science, 31(36), 5918-5936.

- Hisaki, M., et al. (1999). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Antiviral Research, 42(2), 121-137.

- (n.d.). VEGFR inhibitors. Altmeyers Encyclopedia - Department Pharmacology-Toxicology.

- (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed.

Sources

- 1. [PDF] Biological Activity of Pyrimidine Derivativies: A Review | Semantic Scholar [semanticscholar.org]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. altmeyers.org [altmeyers.org]

- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Use of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol

Introduction

1-(2-Chloropyrimidin-5-yl)ethan-1-ol is a substituted pyrimidine derivative increasingly utilized as a key intermediate in pharmaceutical and agrochemical research. Its structural motif is prevalent in a variety of biologically active molecules, making it a valuable building block for drug discovery and development professionals. However, as with many halogenated heterocyclic compounds, a thorough understanding of its chemical properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safe handling, storage, use, and disposal of this compound, grounded in established safety protocols and technical data. It is intended for researchers, chemists, and drug development professionals who work with this reagent. All products mentioned are for research and development use only and must be handled by technically qualified individuals.[1][2]

Physicochemical and Hazard Profile

A foundational element of safe laboratory practice is a complete understanding of a chemical's identity and intrinsic properties.

Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | 1-(2-chloropyrimidin-5-yl)ethanol | AK Scientific, Inc.[3] |

| Synonyms | (S)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol | PubChem[4] |

| CAS Number | 1279822-48-8 | AK Scientific, Inc.[3] |

| Molecular Formula | C6H7ClN2O | PubChem[4] |

| Molecular Weight | 158.59 g/mol | PubChem[4] |

| Purity | Typically ≥95% | AK Scientific, Inc.[3] |

| Appearance | Not specified; likely a solid | General chemical knowledge |

| Long-Term Storage | Store long-term in a cool, dry place. | AK Scientific, Inc.[3] |

GHS Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][5] Adherence to the precautionary statements is mandatory to mitigate risks.

-

Signal Word: Warning [3]

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

GHS Pictogram:

The causality behind these classifications lies in the reactivity of the chloropyrimidine moiety and its potential to interact with biological macromolecules. Skin and eye contact can lead to inflammation, characterized by redness, itching, and pain, while inhalation may irritate the respiratory tract.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Mandatory Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a properly functioning chemical fume hood.[6] This is the primary engineering control to prevent inhalation of dust or vapors.[7]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[8]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[3][9] All personnel should be familiar with their locations and operation.

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before use. | To prevent skin contact and irritation, as per H315.[8][10] Use proper glove removal technique to avoid contaminating skin.[10] |

| Eye/Face Protection | Splash-proof safety goggles and a face shield. | To protect against splashes that can cause serious eye irritation, as per H319.[8][11] |

| Skin/Body Protection | A lab coat is required. For larger quantities or tasks with a higher risk of splashing, disposable sleeves or a full chemical-resistant suit should be considered. | To prevent skin contact.[8][11] Contaminated clothing must be removed immediately and washed before reuse.[3] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if a risk assessment indicates potential for inhalation exposure, despite engineering controls. | To prevent respiratory irritation, as per H335.[11][12] |

Safe Handling, Storage, and Disposal

Adherence to rigorous operational protocols is critical for mitigating the risks associated with this compound.

Handling and Storage Protocol

-

Preparation: Before handling, ensure all required engineering controls are active and all PPE is correctly worn.[11] Read the Safety Data Sheet (SDS) thoroughly.[3]

-

Transfer: Use spark-proof tools and techniques that minimize dust generation.[8][13] Keep the container tightly closed when not in use.[3]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[3][10] Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[3][11]

-

Storage: Store the compound in a tightly sealed, properly labeled container.[3] The storage location must be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][9][13] Keep away from sources of ignition.[3]

Chemical Incompatibility

This compound's reactivity profile necessitates segregation from certain chemical classes to prevent hazardous reactions.

Disposal

All waste, including surplus material and contaminated containers, must be treated as hazardous.[3] Disposal should be carried out through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3][12] Do not allow the product to enter drains or the environment.[3][8]

Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures

-

General Advice: In case of an incident, move the affected person out of the dangerous area. Immediately consult a physician and provide them with the Safety Data Sheet for the compound.[3][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical advice.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[3][12]

Spill and Leak Response

-

Evacuate: Evacuate non-essential personnel from the spill area.[12]

-

Ventilate: Ensure the area is well-ventilated.[10]

-

Contain: Prevent further leakage or spillage if it is safe to do so.[8]

-

Absorb: For small spills, use an inert absorbent material (e.g., sand, vermiculite).[7]

-

Collect: Carefully sweep or vacuum up the absorbed material and place it into a suitable, sealed container for disposal.[3][12] Avoid creating dust.[12]

-

Decontaminate: Wash the spill site after material pickup is complete.[10]

Experimental Workflow: A Representative Application

To contextualize the handling procedures, this section outlines a generalized workflow for using this compound in a Suzuki coupling reaction, a common application for such intermediates.

Objective: To couple this compound with an arylboronic acid.

Protocol Causality:

-

Step 2 (Reagent Preparation): All solids are handled in a fume hood to mitigate the risk of inhaling airborne particulates (H335).[6]

-

Step 3 (Reaction Setup): The use of an inert atmosphere is standard for many cross-coupling reactions to protect the palladium catalyst from oxidation, ensuring catalytic activity and reaction efficiency.

-

Step 5 (Workup & Quenching): Quenching is a critical safety step. It should be done slowly and carefully, especially if reactive reagents were used, to control any potential exothermic events.

-

Step 8 (Waste Disposal): Segregating halogenated and non-halogenated organic waste streams is often a requirement for disposal and is considered best practice for environmental stewardship.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118263113, (1S)-1-(2-chloropyrimidin-5-yl)ethanol. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

Capot Chemical. (2025). MSDS of (2-chloropyrimidin-5-yl)methanol. Retrieved from [Link]

-